molecular formula C17H20N2O2 B057144 Methyl 6-methylergoline-8alpha-carboxylate CAS No. 5143-94-2

Methyl 6-methylergoline-8alpha-carboxylate

Cat. No.: B057144
CAS No.: 5143-94-2
M. Wt: 284.35 g/mol
InChI Key: OSKZYLPFYNARRX-LKVSRFHLSA-N
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Description

Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are commonly found in natural products like ergot alkaloids. This particular compound is characterized by its unique structure, which includes a carboxylic acid group at the 8th position, a methyl group at the 6th position, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the esterification of ergoline-8-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to dopamine receptors, influencing neurotransmission pathways. This interaction can lead to various physiological effects, making it a compound of interest in neurological research.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid methyl ester: Another ergoline derivative with similar structural features.

    Ergoline-8-carboxylic acid, 10-methoxy-1,6-dimethyl-, methyl ester: A compound with additional methoxy and dimethyl groups.

Uniqueness

Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its distinct structure makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5143-94-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

methyl (6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15+/m0/s1

InChI Key

OSKZYLPFYNARRX-LKVSRFHLSA-N

SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC

Isomeric SMILES

CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC

Key on ui other cas no.

5143-94-2

Synonyms

9,10-Dihydroisolysergic Acid I Methyl Ester;  6-Methylergoline-8-carboxylic Acid Methyl Ester; 

Origin of Product

United States

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